N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a benzyl ether, a chlorophenyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with 4-chlorobenzoic acid under acidic conditions.
Benzylation of Phenol: The phenol group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Imine: The final step involves the condensation of the benzylated phenol with the benzoxazole derivative in the presence of an aldehyde and a suitable catalyst, such as p-toluenesulfonic acid, to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Its benzoxazole moiety makes it a candidate for use in the development of organic semiconductors.
Biological Studies: It can be used as a probe to study the interactions of benzoxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, potentially inhibiting DNA replication. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[4-(METHOXY)PHENYL]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- **(E)-1-[4-(ETHOXY)PHENYL]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Uniqueness
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the presence of the benzyl ether group, which can influence its lipophilicity and, consequently, its biological activity and solubility properties.
Properties
Molecular Formula |
C27H19ClN2O2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H19ClN2O2/c28-22-10-8-21(9-11-22)27-30-25-16-23(12-15-26(25)32-27)29-17-19-6-13-24(14-7-19)31-18-20-4-2-1-3-5-20/h1-17H,18H2 |
InChI Key |
DQWUVRSLXTWWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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